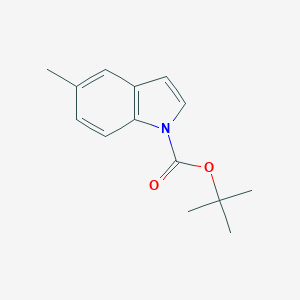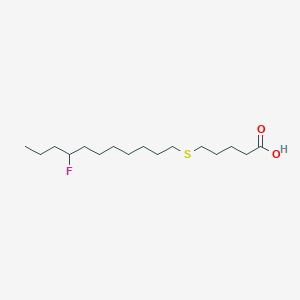![molecular formula C27H20Cl2N4O2S2 B149093 5-[(2,5-Dichloroanilino)methyl]-1-(2-methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione CAS No. 139356-80-2](/img/structure/B149093.png)
5-[(2,5-Dichloroanilino)methyl]-1-(2-methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2,5-Dichloroanilino)methyl]-1-(2-methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a chemical compound that has attracted attention in the scientific community due to its potential applications in diverse fields. This compound is also known as DTTZ and has a molecular formula of C30H22Cl2N4O2S2.
Mecanismo De Acción
The mechanism of action of DTTZ is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and viruses.
Efectos Bioquímicos Y Fisiológicos
DTTZ has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the replication of certain viruses such as HIV and hepatitis C virus. In addition, DTTZ has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DTTZ has several advantages for lab experiments. It is easy to synthesize and has a high yield. In addition, it exhibits potent anti-tumor and anti-viral activity, making it a promising candidate for further research. However, DTTZ also has some limitations. It is highly toxic and can cause damage to normal cells. Therefore, caution must be taken when handling this compound.
Direcciones Futuras
There are several future directions for research on DTTZ. One area of interest is the development of more efficient and less toxic synthesis methods. Another area of research is the identification of the specific enzymes and proteins that DTTZ targets. This could lead to the development of more targeted and effective therapies for cancer and viral infections. Additionally, the potential use of DTTZ as a diagnostic tool for cancer and viral infections should be further explored.
Métodos De Síntesis
The synthesis of DTTZ involves the reaction of 2,5-dichloroaniline, 2-methylbenzaldehyde, 4-phenyl-2-thiohydantoin, and ammonium acetate. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid. The product is then purified using column chromatography. The yield of DTTZ obtained through this method is around 60%.
Aplicaciones Científicas De Investigación
DTTZ has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. In addition, DTTZ has also been investigated for its potential as a diagnostic tool for cancer and viral infections.
Propiedades
Número CAS |
139356-80-2 |
|---|---|
Nombre del producto |
5-[(2,5-Dichloroanilino)methyl]-1-(2-methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Fórmula molecular |
C27H20Cl2N4O2S2 |
Peso molecular |
567.5 g/mol |
Nombre IUPAC |
5-[(2,5-dichloroanilino)methyl]-1-(2-methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C27H20Cl2N4O2S2/c1-16-7-5-6-10-23(16)32-24(34)19(14-30-21-13-18(28)11-12-20(21)29)25(35)33(27(32)36)26-31-22(15-37-26)17-8-3-2-4-9-17/h2-13,15,19,30H,14H2,1H3 |
Clave InChI |
ZJVFCLMBKUVSDO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C(C(=O)N(C2=S)C3=NC(=CS3)C4=CC=CC=C4)CNC5=C(C=CC(=C5)Cl)Cl |
SMILES canónico |
CC1=CC=CC=C1N2C(=O)C(C(=O)N(C2=S)C3=NC(=CS3)C4=CC=CC=C4)CNC5=C(C=CC(=C5)Cl)Cl |
Sinónimos |
5-[[(2,5-dichlorophenyl)amino]methyl]-1-(2-methylphenyl)-3-(4-phenyl-1 ,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



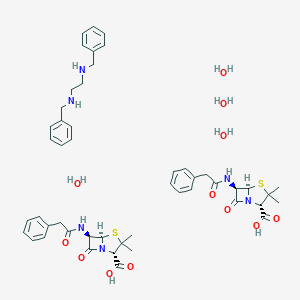

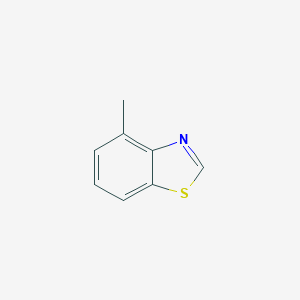
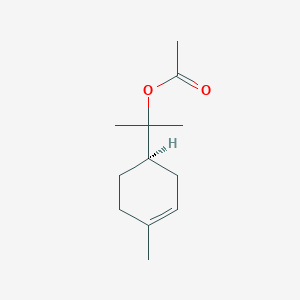
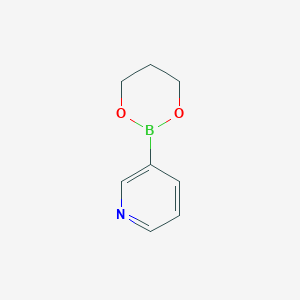
![2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-yl acetate](/img/structure/B149026.png)
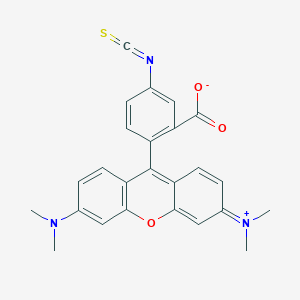

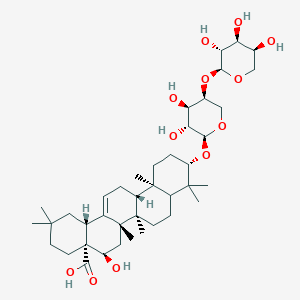
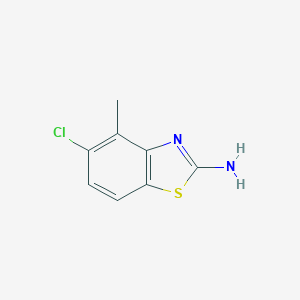
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B149044.png)
